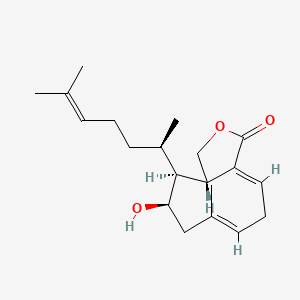
4-Hydroxydictyolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxydictyolactone is a natural product found in Dictyota and Dictyota dichotoma with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
4-Hydroxydictyolactone exhibits significant cytotoxic activity against various cancer cell lines. Research has demonstrated its potential as an anticancer agent, with studies indicating that it induces apoptosis in proliferating cells at micromolar concentrations. For instance, a study reported that xenicane diterpenes, including this compound, showed notable cytotoxicity against B16 mouse melanoma cultures and human colon cancer cell lines .
Table 1: Cytotoxic Effects of this compound
Antiviral Activity
The compound has also shown promise in antiviral applications, particularly against HIV-1 reverse transcriptase. Studies indicate that xenicane diterpenes can inhibit this enzyme, suggesting a potential pathway for the development of antiviral therapies .
Synthetic Pathways
The synthesis of this compound has been extensively studied, employing various methodologies that highlight its structural complexity and stereochemical features. The B-alkyl Suzuki reaction has been utilized for the efficient synthesis of this compound, showcasing its utility in organic chemistry .
Table 2: Synthesis Methods of this compound
Eigenschaften
Molekularformel |
C20H30O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(3aE,6E,9R,10S,10aS)-9-hydroxy-7-methyl-10-[(2R)-6-methylhept-5-en-2-yl]-1,5,8,9,10,10a-hexahydrocyclonona[c]furan-3-one |
InChI |
InChI=1S/C20H30O3/c1-13(2)7-5-9-15(4)19-17-12-23-20(22)16(17)10-6-8-14(3)11-18(19)21/h7-8,10,15,17-19,21H,5-6,9,11-12H2,1-4H3/b14-8+,16-10+/t15-,17-,18-,19+/m1/s1 |
InChI-Schlüssel |
QEDVZKUYVKGIMN-UFHCNKNBSA-N |
Isomerische SMILES |
C/C/1=C\C/C=C/2\[C@@H](COC2=O)[C@@H]([C@@H](C1)O)[C@H](C)CCC=C(C)C |
Kanonische SMILES |
CC1=CCC=C2C(COC2=O)C(C(C1)O)C(C)CCC=C(C)C |
Synonyme |
4-hydroxydictyolactone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















